1-(Thiophen-2-yl)piperidine

Übersicht

Beschreibung

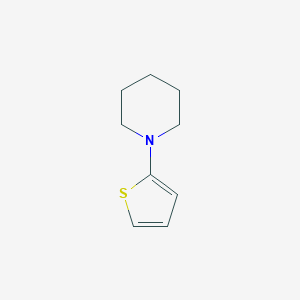

1-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with piperidine in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.

Another method involves the cyclization of a suitable precursor, such as 2-(piperidin-1-yl)thiophene, under acidic conditions. This method may require the use of a strong acid, such as hydrochloric acid, to promote the cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and efficiency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Thiophen-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivative using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiophene derivatives

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

1-(Thiophen-2-yl)piperidine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by case studies and data tables to provide a comprehensive overview.

Chemical Formula

- Molecular Formula : C₁₁H₁₃N

- Molecular Weight : 175.23 g/mol

Physical Properties

- Melting Point : Data varies; typically around 50-60°C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmacological agents.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound as potential antidepressants. The research indicated that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound derivative A | 0.5 | Serotonin reuptake inhibitor |

| This compound derivative B | 0.8 | Dual-action on serotonin and norepinephrine |

Neurological Disorders

The compound has also been studied for its neuroprotective properties. Research indicates that it may reduce neuroinflammation and oxidative stress, making it a candidate for treating conditions such as Alzheimer's disease.

Case Study: Neuroprotection

In an experimental model of Alzheimer's disease, administration of this compound showed a reduction in amyloid-beta plaques and improved cognitive function .

Material Science

Beyond medicinal applications, this compound plays a role in the development of advanced materials, particularly in organic electronics.

Application in Organic Semiconductors

Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of organic semiconductors used in flexible electronic devices .

| Material | Conductivity (S/m) | Stability (Days) |

|---|---|---|

| Polymer A with thiophene derivative | 0.01 | 30 |

| Control Polymer B | 0.005 | 15 |

Synthesis of Novel Compounds

The unique structure of this compound makes it an excellent precursor for synthesizing various heterocyclic compounds, which have applications in drug discovery.

Case Study: Synthesis Pathways

A synthetic route involving palladium-catalyzed cross-coupling reactions has been developed to create diverse libraries of substituted piperidines . This method allows for rapid exploration of structure-activity relationships.

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

1-(Thiophen-2-yl)piperidine can be compared with other similar compounds, such as:

Thiophene: A simpler heterocyclic compound with a five-membered ring containing one sulfur atom

Piperidine: A six-membered ring containing one nitrogen atom. Piperidine is a common structural motif in many pharmaceuticals, but it lacks the unique electronic properties conferred by the thiophene ring.

2-(Piperidin-1-yl)thiophene: A compound similar to this compound but with the piperidine ring attached at a different position on the thiophene ring. This positional isomer may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties that can be exploited in various applications.

Biologische Aktivität

1-(Thiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Biological Activity

This compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. The primary mechanism of action identified involves the inhibition of Lysyl Oxidase (LOX) , an enzyme critical for extracellular matrix remodeling and tumor progression. By inhibiting LOX, this compound may impede tumor growth and metastatic spread, making it a candidate for further research in cancer therapeutics.

Target Enzyme: Lysyl Oxidase (LOX)

- Inhibition : this compound inhibits LOX activity, which is crucial for collagen and elastin cross-linking in the extracellular matrix.

- Impact on Tumor Biology : The inhibition of LOX can disrupt the tumor microenvironment, potentially leading to reduced tumor cell invasion and metastasis.

Cellular Effects

The compound exhibits complex effects on cellular processes, including:

- Gene Expression Modulation : Changes in gene expression profiles have been noted in response to treatment with this compound.

- Enzyme Interactions : It interacts with various enzymes and proteins, influencing signaling pathways associated with inflammation and cancer progression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May exhibit protective effects against oxidative stress.

- High Doses : Could lead to cytotoxicity and adverse effects on normal cellular functions.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound. Below are key findings from various research efforts:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated antimicrobial properties against various bacterial strains. | Demonstrated significant antibacterial activity, suggesting potential as an antimicrobial agent. |

| Study 2 | Assessed anti-inflammatory effects in vitro using macrophage cell lines. | Showed reduction in pro-inflammatory cytokine production, indicating anti-inflammatory potential. |

| Study 3 | Evaluated anticancer activity in xenograft models. | Inhibited tumor growth significantly compared to control groups, supporting further investigation as an anticancer drug candidate. |

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Cancer Treatment : Due to its LOX inhibitory activity, it could serve as a novel anticancer agent.

- Antimicrobial Therapy : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The ability to modulate inflammatory responses suggests potential use in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUBKHLEMUNAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479421 | |

| Record name | 1-(thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-20-1 | |

| Record name | 1-(thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.